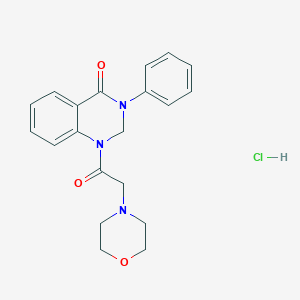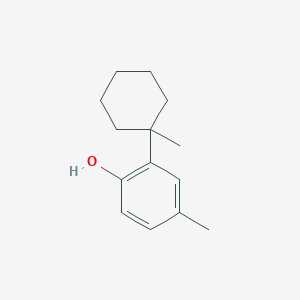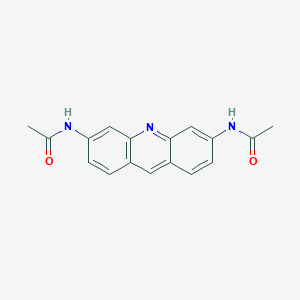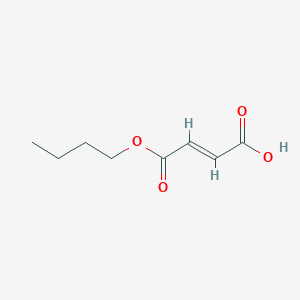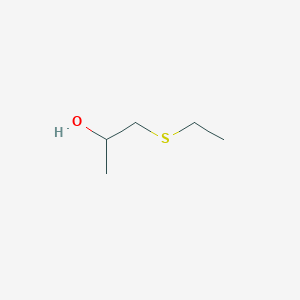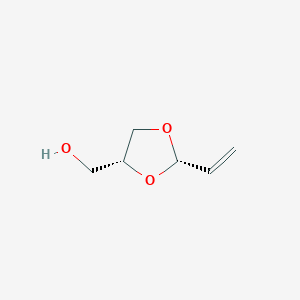
4-乙酰氨基苄醇
描述
4-Acetamidobenzyl alcohol is a chemical compound that serves as a key intermediate in various synthetic processes in medicinal and organic chemistry. It is characterized by the presence of an acetamido group attached to a benzyl alcohol moiety. This structure is versatile and can be functionalized to produce a wide range of derivatives with potential applications in drug development and materials science.
Synthesis Analysis
The synthesis of compounds related to 4-acetamidobenzyl alcohol often involves reductive cyclization or other catalytic methods. For instance, a method for synthesizing 1,2,4,5-tetrahydro-1,4-benzodiazepine-3-ones from 2-chloro-N-(2-nitrobenzyl)acetamides has been developed, which includes a reductive cyclization step using iron-ammonium chloride in ethanol–water . This demonstrates the utility of 4-acetamidobenzyl alcohol derivatives in the synthesis of complex heterocyclic compounds that are valuable in medicinal chemistry.
Molecular Structure Analysis
The molecular structure of 4-acetamidobenzyl alcohol derivatives can be quite complex, as seen in the synthesis of lanthanide coordination polymers. These polymers are formed from reactions involving 4-acetamidobenzoic acid and exhibit one-dimensional chains that are bridged by four aba anions (4-acetamidobenzoate). The structure is further stabilized by a three-dimensional supramolecular network formed through hydrogen bonding .
Chemical Reactions Analysis
4-Acetamidobenzyl alcohol and its derivatives participate in various chemical reactions. One notable reaction is the electrochemical oxidation of alcohols and aldehydes to carboxylic acids, catalyzed by 4-acetamido-TEMPO (ACT). This method is particularly useful for converting benzylic and other types of substrates to carboxylic acids under mild conditions, which preserves the stereochemistry adjacent to the oxidation site .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-acetamidobenzyl alcohol derivatives are influenced by their functional groups and molecular structure. For example, the lanthanide coordination polymers with 4-acetamidobenzoate exhibit photoluminescence, which is a physical property that can be exploited in materials science for the development of luminescent materials . The electrochemical properties of these compounds, as demonstrated by the oxidation reactions catalyzed by ACT, are also significant, as they allow for the transformation of primary alcohols and aldehydes into carboxylic acids .
科学研究应用
电催化氧化应用
4-乙酰氨基苄醇参与了一次醇和醛的电催化氧化反应,将它们转化为羧酸。一项研究表明,在室温下,这一过程成功地将苯甲基、脂肪族和杂环化合物等一系列底物转化为它们对应的羧酸,反应发生在水溶液中。该过程保留了氧化位点附近的立体化学构型,使其成为合成特定前体的重要方法,例如用于癫痫治疗的左乙拉西坦 (Rafiee et al., 2018)。
光催化氧化应用
该化合物还在光催化氧化苄醇及其衍生物为对应醛的反应中发挥作用,使用二氧化钛在氧气氛围下。这一反应在可见光照射下进行,显示出高转化率和选择性。该过程归因于在TiO2表面吸附苄醇类化合物形成的特征性表面络合物,表明在各种化学合成应用中具有选择性光催化氧化的潜力 (Higashimoto et al., 2009)。
微生物中的分解代谢
4-乙酰氨基苄醇还参与了像谷氨酸棒杆菌等微生物中相关化合物如4-甲基苯酚的分解代谢。这一分解代谢过程涉及氧化步骤,产生4-羟基苄醇等产物,并利用了特定于这一代谢途径的基因簇。这一见解对于理解微生物降解过程并开发用于环境解毒或工业生物加工的生物技术应用可能是有用的 (Li et al., 2014)。
属性
IUPAC Name |
N-[4-(hydroxymethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(12)10-9-4-2-8(6-11)3-5-9/h2-5,11H,6H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYORFKUJZEQCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167655 | |
| Record name | 4-Acetaminobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamidobenzyl alcohol | |
CAS RN |
16375-88-5 | |
| Record name | 4-Acetaminobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016375885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Acetaminobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(hydroxymethyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







